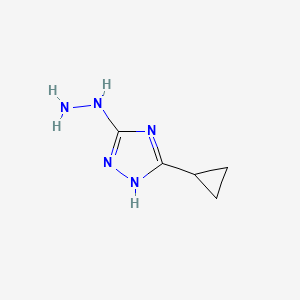
2,4-Dibromo-6-fluoro-3'-iodo-4'-methoxy-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is a complex organic compound that belongs to the biphenyl family. This compound is characterized by the presence of multiple halogen atoms (bromine, fluorine, and iodine) and a methoxy group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure scalability and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Including toluene, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of multiple halogen atoms and a methoxy group can influence its binding affinity and reactivity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: A simpler biphenyl derivative with a single bromine atom.
4,4’-Dibromo-1,1’-biphenyl: Contains two bromine atoms on the biphenyl structure.
Uniqueness
2,4-Dibromo-6-fluoro-3’-iodo-4’-methoxy-1,1’-biphenyl is unique due to the combination of multiple halogen atoms and a methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H8Br2FIO |
|---|---|
Poids moléculaire |
485.91 g/mol |
Nom IUPAC |
1,5-dibromo-3-fluoro-2-(3-iodo-4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H8Br2FIO/c1-18-12-3-2-7(4-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6H,1H3 |
Clé InChI |
CPUWJILCHHZJPX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2Br)Br)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-butyronitrile](/img/structure/B13111740.png)



